molecular formula C22H26N4O B2400598 [4-(Dimethylamino)phenyl]-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone CAS No. 2415541-97-6

[4-(Dimethylamino)phenyl]-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone

Cat. No.: B2400598
CAS No.: 2415541-97-6
M. Wt: 362.477
InChI Key: FVVJYGJKFPNKQQ-UHFFFAOYSA-N
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Description

[4-(Dimethylamino)phenyl]-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. It belongs to a class of compounds known for their diverse reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Dimethylamino)phenyl]-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone typically involves the following steps:

  • Starting Materials: Dimethylaminobenzene, isopropylbenzimidazole, and azetidine derivatives.

  • Coupling Reactions: The phenyl group is functionalized with dimethylamine, followed by coupling with azetidine through a benzimidazole linker.

  • Reaction Conditions: Mild to moderate temperatures, the presence of a base such as triethylamine, and inert atmosphere conditions are commonly used.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated reactors and stringent quality control measures to ensure purity and consistency. Solvent extraction and chromatography techniques are employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

[4-(Dimethylamino)phenyl]-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone undergoes various chemical reactions, including:

  • Oxidation: Can be oxidized to form N-oxides or sulfoxides.

  • Reduction: Reduction of the phenyl group can lead to the formation of corresponding amines or alcohols.

  • Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions at different sites.

Common Reagents and Conditions

  • Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: Employing reducing agents such as lithium aluminium hydride or catalytic hydrogenation.

  • Substitution: Commonly used reagents include halogenating agents, alkylating agents, and various acids and bases.

Major Products

  • Oxidation products: N-oxides, sulfoxides.

  • Reduction products: Amines, alcohols.

  • Substitution products: Varied functionalized derivatives depending on the substituents used.

Scientific Research Applications

Chemistry

In chemistry, [4-(Dimethylamino)phenyl]-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone is used as a building block in organic synthesis, catalysis, and material science.

Biology

The compound is investigated for its potential as a bioactive molecule with applications in drug design and development due to its structural resemblance to pharmacologically active compounds.

Medicine

Research in medicine focuses on its potential as a therapeutic agent, with studies exploring its effects on various biological targets and its ability to modulate biochemical pathways.

Industry

In industry, it finds applications in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [4-(Dimethylamino)phenyl]-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone involves binding to specific molecular targets, such as enzymes or receptors, leading to the modulation of signaling pathways. Its structure allows for interactions with multiple biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Other Compounds

Compared to other compounds with similar structures, [4-(Dimethylamino)phenyl]-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone exhibits unique reactivity and functional properties due to the presence of the dimethylamino and benzimidazole moieties.

List of Similar Compounds

  • [4-(Aminophenyl)]-[3-(benzimidazol-1-yl)azetidin-1-yl]methanone

  • [4-(Methoxyphenyl)]-[3-(benzimidazol-1-yl)azetidin-1-yl]methanone

  • [4-(Hydroxyphenyl)]-[3-(benzimidazol-1-yl)azetidin-1-yl]methanone

This detailed article should give you a comprehensive understanding of this compound, its preparation, reactions, applications, and how it compares to similar compounds

Properties

IUPAC Name

[4-(dimethylamino)phenyl]-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O/c1-15(2)21-23-19-7-5-6-8-20(19)26(21)18-13-25(14-18)22(27)16-9-11-17(12-10-16)24(3)4/h5-12,15,18H,13-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVJYGJKFPNKQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4=CC=C(C=C4)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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